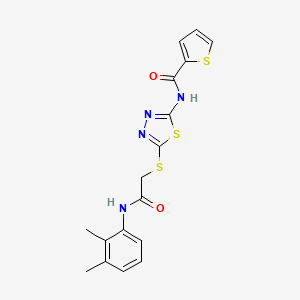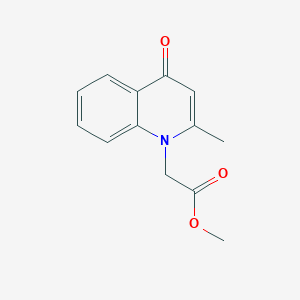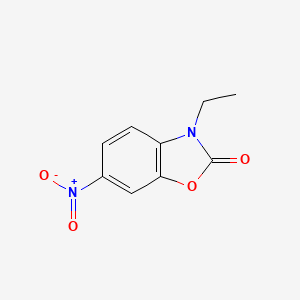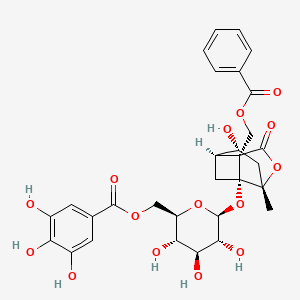
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound with a sulfur atom in its five-membered ring. It has been studied for its therapeutic properties and shows potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the combination of various functional groups, including an amino group, a thioether, and a thiophene ring. The exact synthetic route would depend on the specific substituents and functional groups desired .
Molecular Structure Analysis
The molecular formula of this compound is C₁₈H₁₆N₄O₂S₂. It contains a thiophene ring, a thiadiazole ring, and an amide group. The arrangement of atoms and bonds in the molecule determines its properties and reactivity .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, such as nucleophilic substitutions, oxidation, and reduction. These reactions can modify its structure and properties .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Electronic and Optoelectronic Applications
Thiophene-based conjugated polymers, which this compound could potentially be a part of, have been used in the development of electronic and optoelectronic devices . These polymers exhibit exceptional optical and conductive properties, making them suitable for various electronic applications .
Antimicrobial Activity
Thiophene derivatives, including the compound , have shown promising antimicrobial activity . In particular, derivatives 7b and 8 exhibited activity comparable to standard drugs ampicillin and gentamicin for all tested bacteria species .
Synthesis of Heterocyclic Compounds
The thiophene nucleus, a component of this compound, is an important entity in the synthesis of heterocyclic compounds . These compounds have a wide range of pharmacological applications .
Diabetes Mellitus Treatment
Thiophene derivatives are known to have applications in the treatment of diabetes mellitus . This suggests potential applications of the compound in this area.
Antihypertensive Applications
Thiophene derivatives have also been used in the development of antihypertensive drugs . This could be another potential application of the compound.
Antiviral Applications
Thiophene derivatives have been used in the development of antiviral agents . This suggests that the compound could potentially be used in antiviral research.
Antitumor Applications
Thiophene derivatives have shown promise in the development of antitumor agents . This could be another potential application of the compound.
Cholesterol Inhibitors
Thiophene derivatives are known to inhibit cholesterol . This suggests potential applications of the compound in this area.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S3/c1-10-5-3-6-12(11(10)2)18-14(22)9-25-17-21-20-16(26-17)19-15(23)13-7-4-8-24-13/h3-8H,9H2,1-2H3,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCXKHZNEXMLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2506856.png)
![N-(3,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2506858.png)
![N-(1'-(3-(tert-butoxy)-2-hydroxypropyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2506860.png)
![N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2506861.png)


![N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2506867.png)



![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2506873.png)


